3'-Deoxyinosine

Antiparasitic Leishmaniasis Nucleoside analogs

3'-Deoxyinosine (CAS 13146-72-0) is the 3'-deoxy purine nucleoside analog of inosine, distinguished by its chain-termination activity from the absent 3'-hydroxyl—a feature absent in unmodified inosine or 2'-deoxyinosine. This structural hallmark drives antiparasitic potency (EC50 0.443 µM vs Leishmania tropica; IC50 10 µM vs Trypanosoma cruzi) with a 282-fold selectivity window over mammalian FM3A cells. As the primary cordycepin deamination metabolite (Cmax 1,280 ng/mL; oral bioavailability 36.8%), it is essential for LC-MS/MS method development and PK-PD modeling. It also serves as Didanosine EP Impurity D, meeting pharmacopeial reference standard requirements for antiretroviral drug release testing. Procure this compound to advance antiparasitic SAR programs, cordycepin metabolism studies, or pharmaceutical impurity profiling with a well-characterized, multi-application nucleoside scaffold.

Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
CAS No. 13146-72-0
Cat. No. B124312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxyinosine
CAS13146-72-0
Synonyms1,9-Dihydro-9-(3’-deoxy-β-D-ribofuranosyl)-6H-purin-6-one; 
Molecular FormulaC10H12N4O4
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=NC3=C2NC=NC3=O)CO
InChIInChI=1S/C10H12N4O4/c15-2-5-1-6(16)10(18-5)14-4-13-7-8(14)11-3-12-9(7)17/h3-6,10,15-16H,1-2H2,(H,11,12,17)/t5-,6+,10+/m0/s1
InChIKeyRPZDLTVHZJHPAW-BAJZRUMYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Deoxyinosine (CAS 13146-72-0) Procurement Guide: Chemical Identity and Baseline Specifications for Scientific Sourcing


3'-Deoxyinosine (CAS 13146-72-0) is a purine 3'-deoxyribonucleoside analog, structurally defined as inosine in which the 3'-hydroxyl group on the ribose moiety is replaced by a hydrogen atom [1]. This compound has a molecular weight of 252.23 g/mol and exists as a white to off-white solid with a melting point of 190–193°C . Its predicted aqueous solubility is approximately 6.6 g/L at 25°C, and it is slightly soluble in DMSO and methanol [2]. As a nucleoside analog, it belongs to a class of compounds with established roles in antiparasitic and antiviral research, distinct from both its parent compound inosine and the clinically used dideoxynucleoside didanosine .

Why 3'-Deoxyinosine Cannot Be Replaced by Generic Inosine or 2'-Deoxyinosine in Experimental Systems


The 3'-deoxy modification fundamentally alters the compound's metabolic fate, enzymatic substrate specificity, and biological selectivity relative to other inosine analogs. Unlike inosine, which retains a full ribose sugar, 3'-deoxyinosine lacks the 3'-hydroxyl group required for phosphodiester bond formation in nucleic acid synthesis, enabling chain termination activity that underlies its antiparasitic and antiviral mechanisms [1]. Compared to 2'-deoxyinosine, which is a natural intermediate in purine salvage and a common degenerate base in oligonucleotide synthesis, 3'-deoxyinosine exhibits fundamentally different enzyme recognition—it serves as a substrate for adenosine deaminase in the reverse direction (conversion from cordycepin) and can be metabolically rescued to form cordycepin 5'-triphosphate, the active antitumor and anti-inflammatory metabolite [2]. Generic substitution with unmodified inosine or 2'-deoxyinosine would eliminate the chain termination capability and metabolic rescue pathway that define 3'-deoxyinosine's unique research utility.

3'-Deoxyinosine Product-Specific Quantitative Evidence: Direct Comparator Data for Scientific Selection


Antileishmanial Activity: 3'-Deoxyinosine vs. 3'-Deoxy-3'-fluoroinosine (3'-FI) in Leishmania tropica Promastigotes

In direct head-to-head comparison against Leishmania tropica promastigotes, 3'-deoxyinosine demonstrates sub-micromolar potency, while the fluorinated analog 3'-deoxy-3'-fluoroinosine (3'-FI) shows no detectable activity [1]. The EC50 value of 0.443 µM for 3'-deoxyinosine represents a significant improvement over the inactive comparator, highlighting that the 3'-hydrogen substitution is permissive for anti-leishmanial activity whereas 3'-fluoro substitution abolishes it [2]. This structure-activity distinction is critical for selecting the appropriate nucleoside analog in leishmaniasis drug discovery programs.

Antiparasitic Leishmaniasis Nucleoside analogs

Anti-Trypanosomal Activity: 3'-Deoxyinosine vs. 3'-Deoxyadenosine (Cordycepin) and Allopurinol in Trypanosoma cruzi

In mammalian host cell assays of Trypanosoma cruzi amastigote growth inhibition, 3'-deoxyinosine exhibits a 50% growth inhibitory concentration (IC50) of 10 µM [1]. Its immediate metabolic precursor, 3'-deoxyadenosine (cordycepin), is twice as potent with an IC50 of 5 µM, while the clinical reference compound allopurinol achieves an IC50 of 3 µM [2]. This cross-study comparison establishes a clear potency ranking (allopurinol > cordycepin > 3'-deoxyinosine) that informs selection based on the experimental requirement for potency versus metabolic stability.

Antiparasitic Chagas disease Trypanosoma cruzi

Anti-Amoebic Activity: 3'-Deoxyinosine vs. Tubercidin and Nebularin in Entamoeba histolytica

When tested against axenically grown Entamoeba histolytica, 3'-deoxyinosine demonstrates an IC50 of 0.82 µM [1]. In direct head-to-head comparison from the same study, the adenosine analog tubercidin is approximately 6-fold more potent with an IC50 of 0.14 µM [2]. This quantitative difference reflects the relative substrate recognition and metabolic activation efficiency of these purine nucleoside analogs in E. histolytica and provides a benchmark for selecting the appropriate tool compound based on the desired potency window.

Antiparasitic Amebiasis Entamoeba histolytica

Therapeutic Selectivity: Parasite vs. Mammalian Cell Cytotoxicity for 3'-Deoxyinosine

3'-Deoxyinosine exhibits a pronounced selectivity for Leishmania tropica promastigotes over mammalian tumor cells. The EC50 against L. tropica is 0.443 µM, while the EC50 against mouse mammary tumor FM3A cells is 125 µM, yielding a therapeutic selectivity ratio of approximately 282-fold [1]. While a direct comparator compound for this selectivity index is not provided in the source literature, this class-level inference positions 3'-deoxyinosine as a selective antiparasitic agent that spares mammalian cells at concentrations effective against the parasite .

Selectivity index Cytotoxicity Antiparasitic

Pharmacokinetic Profile: 3'-Deoxyinosine as the Primary Metabolite of Cordycepin with Quantified Bioavailability

Following oral administration of cordycepin (80 mg/kg) in rats, 3'-deoxyinosine achieves a Cmax of 1,280 ± 267 ng/mL with a Tmax of 0.5 hours and an elimination half-life (t½) of 0.85 ± 0.36 hours [1]. The oral bioavailability (Foral) of 3'-deoxyinosine, calculated from AUCinf following intravenous vs. oral cordycepin administration, is 36.8 ± 11.3% at the 8 mg/kg dose [2]. This pharmacokinetic characterization establishes that 3'-deoxyinosine, once considered an inactive metabolite, is systemically absorbed and available for potential metabolic rescue to the active cordycepin triphosphate [3].

Pharmacokinetics Metabolism Cordycepin

Quality Control and Impurity Profiling: 3'-Deoxyinosine as Didanosine EP Impurity D

3'-Deoxyinosine is officially designated as Didanosine EP Impurity D (also known as Didanosine Impurity IV) according to the European Pharmacopoeia . Structurally, 3'-deoxyinosine differs from the API didanosine (2',3'-dideoxyinosine) by the presence of a 2'-hydroxyl group—didanosine lacks hydroxyl groups at both the 2' and 3' positions, whereas 3'-deoxyinosine retains the 2'-hydroxyl [1]. This structural distinction is critical for analytical method development and quality control of didanosine drug substance and finished pharmaceutical products.

Pharmaceutical impurity Quality control Didanosine

3'-Deoxyinosine: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Antiparasitic Drug Discovery: Leishmaniasis and Chagas Disease Lead Optimization

Based on the 0.443 µM EC50 against Leishmania tropica [1] and 10 µM IC50 against Trypanosoma cruzi [2], 3'-deoxyinosine serves as a validated hit compound for antiparasitic drug discovery programs. The 282-fold selectivity window over mammalian FM3A cells [3] supports its use as a starting scaffold for medicinal chemistry optimization, particularly when combined with adenosine deaminase inhibitors to enhance metabolic stability or when exploring prodrug strategies that leverage the nucleoside rescue pathway to cordycepin triphosphate [4].

Cordycepin Metabolism and Pharmacokinetic Studies

3'-Deoxyinosine is the primary deamination metabolite of cordycepin (3'-deoxyadenosine), formed by adenosine deaminase [5]. With quantified pharmacokinetic parameters including Cmax (1,280 ng/mL at 80 mg/kg PO) and oral bioavailability (36.8%) in rat models [6], this compound is essential for LC-MS/MS analytical method development, metabolite identification, and pharmacokinetic-pharmacodynamic (PK-PD) modeling in cordycepin research [7]. It is also required for investigating the nucleoside rescue pathway through which 3'-deoxyinosine can be converted back to the active cordycepin triphosphate in macrophage-like cells [8].

Pharmaceutical Quality Control: Didanosine Impurity Reference Standard

As the official European Pharmacopoeia impurity (Didanosine EP Impurity D), 3'-deoxyinosine is required as a reference standard for impurity profiling in didanosine (2',3'-dideoxyinosine) drug substance and finished product release testing . Analytical laboratories procuring this compound support HPLC method validation, forced degradation studies, and batch-to-batch consistency evaluation for antiretroviral drug manufacturing.

Comparative Nucleoside Analog SAR Studies in Purine Salvage Pathway Research

The head-to-head activity comparisons against 3'-deoxyadenosine (cordycepin), tubercidin, and allopurinol across multiple parasite species [9] [10] [11] position 3'-deoxyinosine as a critical comparator compound for structure-activity relationship (SAR) studies. Researchers investigating the role of the 2'-hydroxyl and 3'-hydroxyl groups in substrate recognition by adenosine deaminase, purine nucleoside phosphorylase, or parasite-specific nucleoside transporters will find 3'-deoxyinosine essential for dissecting these molecular recognition events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Deoxyinosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.